molecular formula C6H12N2O5S B15196564 L,L-Lanthionine sulfoxide

L,L-Lanthionine sulfoxide

Cat. No.: B15196564
M. Wt: 224.24 g/mol
InChI Key: YHSXWWYGUSVWLO-GZJJXAJLSA-N
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Description

L,L-Lanthionine sulfoxide is a sulfur-containing amino acid derivative characterized by the presence of a thioether linkage between two alanine residues. This compound is of significant interest due to its unique structural properties and potential biological activities. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but can be synthesized through specific biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: L,L-Lanthionine sulfoxide can be synthesized through the oxidation of L,L-lanthionine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the sulfoxide form. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing specific enzymes that catalyze the oxidation of L,L-lanthionine. These enzymes can be derived from microbial sources and optimized for large-scale production. The use of bioreactors allows for the controlled environment necessary for efficient synthesis and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: L,L-Lanthionine sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to sulfone.

    Reduction: The sulfoxide group can be reduced back to the thioether form using reducing agents like sodium borohydride.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfoxide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines under mild conditions.

Major Products:

    Oxidation: L,L-Lanthionine sulfone.

    Reduction: L,L-Lanthionine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L,L-Lanthionine sulfoxide has several scientific research applications:

    Chemistry: Used as a model compound to study sulfur oxidation and reduction reactions.

    Biology: Investigated for its role in sulfur metabolism and potential as a biomarker for oxidative stress.

    Medicine: Explored for its potential therapeutic effects, including antioxidant properties and modulation of sulfur-containing amino acid pathways.

    Industry: Utilized in the synthesis of sulfur-containing compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of L,L-lanthionine sulfoxide involves its interaction with various molecular targets, primarily through its sulfoxide group. This group can undergo redox reactions, influencing cellular redox balance and modulating the activity of enzymes involved in sulfur metabolism. The compound may also interact with proteins and peptides, affecting their structure and function through the formation of thioether bonds.

Comparison with Similar Compounds

    L,L-Lanthionine: The parent compound, lacking the sulfoxide group.

    L,L-Lanthionine sulfone: The fully oxidized form of L,L-lanthionine.

    Methionine sulfoxide: Another sulfur-containing amino acid derivative with similar oxidative properties.

Uniqueness: L,L-Lanthionine sulfoxide is unique due to its specific thioether linkage and the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo reversible redox reactions makes it a valuable compound for studying oxidative stress and sulfur metabolism.

Properties

Molecular Formula

C6H12N2O5S

Molecular Weight

224.24 g/mol

IUPAC Name

2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfinylpropanoic acid

InChI

InChI=1S/C6H12N2O5S/c7-3(5(9)10)1-14(13)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?,14?/m0/s1

InChI Key

YHSXWWYGUSVWLO-GZJJXAJLSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)CC(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)S(=O)CC(C(=O)O)N

Origin of Product

United States

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